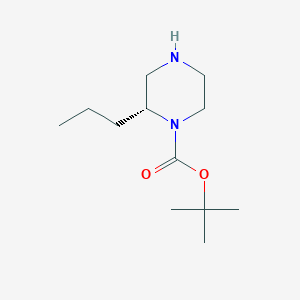

(R)-1-Boc-2-propyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGOQORCFQPSZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647545 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212252-88-4 | |

| Record name | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-2-propyl-piperazine chemical properties

An In-depth Technical Guide to (R)-1-Boc-2-propyl-piperazine: Synthesis, Properties, and Applications for Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Piperazine Scaffold in Modern Medicinal Chemistry

The piperazine ring is a quintessential heterocyclic motif, recognized by medicinal chemists as a "privileged scaffold." Its prevalence in a vast number of clinically successful drugs is a testament to its unique combination of structural and physicochemical properties.[1][2][3] The two nitrogen atoms within the six-membered ring provide crucial hydrogen bond accepting capabilities and a basic center that can be fine-tuned to optimize solubility, cell permeability, and target engagement. When chirality is introduced, as in the case of this compound, the scaffold transforms into a powerful tool for creating stereochemically defined molecules, a critical requirement for achieving selectivity and potency in modern drug design.

This guide provides an in-depth technical exploration of this compound, a valuable chiral building block. We will delve into its core chemical properties, provide a robust and logical synthetic strategy, detail methods for its characterization, and explore its reactivity and vast potential in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals who leverage advanced chemical intermediates to push the boundaries of therapeutic innovation.

Molecular Profile and Physicochemical Properties

This compound, systematically named tert-butyl (2R)-2-propylpiperazine-1-carboxylate, is a chiral, mono-N-Boc-protected piperazine derivative.[4] The tert-butoxycarbonyl (Boc) group on the N1 nitrogen serves as a robust protecting group, rendering this position unreactive under a wide range of conditions while leaving the N4 nitrogen available for synthetic manipulation.[5][6] The (R)-configured stereocenter at the C2 position, bearing a propyl group, provides a specific three-dimensional architecture for probing chiral recognition events at biological targets.

Chemical and Physical Data

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These values are foundational for its application in synthetic chemistry and for understanding its potential contribution to the properties of larger molecules.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-propylpiperazine-1-carboxylate | [4] |

| CAS Number | 1212252-88-4 | [4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [4] |

| Molecular Weight | 228.33 g/mol | [4] |

| Exact Mass | 228.1838 Da | [4] |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | Inferred from similar compounds[6][7] |

| Solubility | Expected to be soluble in common organic solvents (DCM, Ethanol, THF, etc.) | Inferred from similar compounds[6] |

| XLogP3 (Computed) | 1.8 | [4] |

| Topological Polar Surface Area | 41.6 Ų | [4] |

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial challenge that often requires multi-step sequences with careful control of stereochemistry.[8] A highly effective and logical approach leverages the chiral pool, starting from readily available and optically pure α-amino acids. This strategy inherently establishes the desired stereocenter early in the synthesis, which is then carried through the subsequent chemical transformations.

Retrosynthetic Analysis and Strategy

A robust strategy for synthesizing this compound starts from the α-amino acid (R)-Norvaline. The core logic is to build the piperazine ring system around this chiral precursor. The key steps involve:

-

Reduction of the carboxylic acid to the corresponding amino alcohol.

-

Protection of the primary amine to prevent side reactions.

-

Activation of the hydroxyl group to facilitate nucleophilic substitution.

-

Introduction of the second nitrogen atom and subsequent cyclization to form the piperazine ring.

-

Selective N-Boc protection at the more sterically accessible nitrogen, followed by deprotection of the second nitrogen if necessary.

This approach is advantageous because the stereochemistry is set by the starting material, minimizing the need for chiral resolutions or complex asymmetric catalysis in later stages.

Proposed Synthetic Workflow

The diagram below illustrates a validated workflow for the synthesis of chiral 2-substituted piperazines, adapted for the specific synthesis of this compound from (R)-Norvaline.

Caption: Proposed synthetic workflow from (R)-Norvaline.

Experimental Protocol (Exemplary)

This protocol describes a practical, step-by-step methodology for the synthesis.

Step 1: Reduction of (R)-Norvaline to (R)-2-Aminopentan-1-ol

-

Carefully add Lithium aluminum hydride (LiAlH₄) to a flask containing anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C.

-

Slowly add (R)-Norvaline to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aq. NaOH, and water.

-

Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Step 2: Synthesis of this compound This step condenses several transformations for brevity, building upon established methods for chiral piperazine synthesis.[8][9]

-

The crude (R)-2-aminopentan-1-ol is orthogonally protected. For instance, the primary amine is protected with a Cbz group, and the hydroxyl group is converted to a good leaving group (e.g., a mesylate).

-

The resulting intermediate is reacted with a suitably protected ethylamine derivative in an aza-Michael addition or similar cyclization precursor reaction.[8]

-

The intermediate is then deprotected and cyclized under appropriate conditions (e.g., reduction followed by heating) to form (R)-2-propyl-piperazine.

-

To a solution of (R)-2-propyl-piperazine in dichloromethane (DCM) at 0 °C, add a base such as triethylamine (Et₃N).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel) to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following section outlines the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with similar structures.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Boc Group | ~1.45 | singlet | 9H | C(CH ₃)₃ | Characteristic singlet for the nine equivalent protons of the t-butyl group. |

| Propyl Group | ~0.90 | triplet | 3H | -CH₂CH₂CH ₃ | Terminal methyl group split by the adjacent CH₂. |

| ~1.3-1.6 | multiplet | 4H | -CH ₂CH ₂CH₃ | Complex multiplet for the two methylene groups of the propyl chain. | |

| Piperazine Ring | ~2.6-3.2 | multiplet | 5H | Ring CH, CH₂ | Diastereotopic protons of the piperazine ring lead to complex splitting patterns. |

| ~3.8-4.2 | multiplet | 2H | Ring CH₂ | Protons adjacent to the N-Boc group are typically shifted downfield. | |

| ~1.8-2.2 | broad singlet | 1H | NH | Exchangeable proton on the N4 nitrogen. |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | Rationale |

| Boc Group | ~28.4 | -C(C H₃)₃ | Equivalent methyl carbons of the t-butyl group. |

| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the t-butyl group. | |

| ~155.0 | C =O | Carbonyl carbon of the carbamate. | |

| Propyl Group | ~14.0 | -CH₂CH₂C H₃ | Terminal methyl carbon. |

| ~19.5 | -CH₂C H₂CH₃ | Methylene carbon. | |

| ~36.0 | -C H₂CH₂CH₃ | Methylene carbon attached to the ring. | |

| Piperazine Ring | ~45-55 | Ring C H, C H₂ | Carbons of the piperazine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

| IR Absorption (Predicted) | Wavenumber (cm⁻¹) | Intensity | Assignment |

| N-H Stretch | ~3300 | Medium, Broad | Secondary amine (N4-H) stretch |

| C-H Stretch (Aliphatic) | 2850-2980 | Strong | C-H stretches of propyl and piperazine ring |

| C=O Stretch (Carbamate) | ~1690 | Strong | Carbonyl stretch of the Boc group |

| C-N Stretch | 1160-1250 | Medium-Strong | C-N stretches within the molecule |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Expected Molecular Ion ([M+H]⁺): m/z ≈ 229.19

-

Key Fragmentation: A characteristic loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) is expected under typical ionization conditions, providing strong evidence for the presence of the N-Boc protecting group.

Reactivity and Synthetic Applications

This compound is designed as a versatile synthetic intermediate. Its reactivity is dictated by the unprotected secondary amine at the N4 position and the latent primary amine at N1, which can be revealed upon deprotection.

Reactions at the N4 Position

The secondary amine at N4 is a nucleophile and can readily participate in a variety of bond-forming reactions, including:

-

N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperazine with aryl halides or triflates, a cornerstone reaction in medicinal chemistry for accessing N-arylpiperazine motifs.[13][14]

-

N-Alkylation: Reaction with alkyl halides or sulfonates provides straightforward access to N-alkyl derivatives.[2]

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH(OAc)₃) is a highly efficient method for creating complex N-substituted piperazines.[2]

-

Amide and Sulfonamide Formation: Acylation with acid chlorides or coupling with carboxylic acids, as well as reaction with sulfonyl chlorides, yields stable amide and sulfonamide linkages, respectively.

Deprotection and Functionalization at N1

The Boc group is stable to many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[5] This unmasks the N1 amine, allowing for a second wave of functionalization. This orthogonal protection strategy is a powerful tactic for the synthesis of complex, unsymmetrically substituted piperazines.

Strategic Application Workflow

Caption: Key reaction pathways for synthetic elaboration.

Safety, Handling, and Storage

As a matter of sound laboratory practice, this compound should be handled with care, assuming it possesses hazards similar to related chemical entities.

-

Hazard Profile: Based on data for N-Boc-piperazine and other derivatives, this compound should be considered a potential skin, eye, and respiratory irritant.[15][16][17] Harmful if swallowed.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[18][19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[15][19] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] For long-term stability, refrigeration (2-8 °C) is often recommended for N-Boc protected amines.[7][13]

Conclusion

This compound stands as a highly valuable and versatile chiral building block for the modern synthetic and medicinal chemist. Its pre-defined stereochemistry, orthogonal protection scheme, and the proven utility of the piperazine scaffold make it an ideal starting point for the synthesis of complex and stereochemically defined drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to strategically incorporate this synthon into innovative drug discovery programs, ultimately accelerating the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C12H24N2O2 | CID 24820503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. petalheadexim.com [petalheadexim.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 10. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 11. (R)-1-N-Boc-2-methylpiperazine(170033-47-3) 1H NMR [m.chemicalbook.com]

- 12. (S)-1-N-Boc-2-methylpiperazine(169447-70-5) 1H NMR spectrum [chemicalbook.com]

- 13. lifechempharma.com [lifechempharma.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to (R)-1-Boc-2-propyl-piperazine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(R)-1-Boc-2-propyl-piperazine, a chiral N-tert-butoxycarbonyl (Boc) protected piperazine derivative, serves as a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, including a stereocenter at the 2-position and a selectively protected diamine core, make it an attractive scaffold for the synthesis of complex molecular architectures with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound for researchers, scientists, and professionals in drug development. The causality behind synthetic strategies and the importance of its stereochemistry in generating targeted therapeutics are explored in detail.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents targeting a wide array of biological pathways. Its ability to engage in various non-covalent interactions, coupled with its favorable pharmacokinetic properties, has cemented its role in the development of drugs for central nervous system (CNS) disorders, infectious diseases, and oncology.[1][2]

The introduction of chirality into the piperazine core, particularly at the C-2 position, offers a three-dimensional diversity that can significantly enhance binding affinity, selectivity, and overall pharmacological profiles of drug candidates. The propyl group at the 2-position of this compound provides a lipophilic handle that can be crucial for interactions with hydrophobic pockets in target proteins. The Boc protecting group on one of the nitrogen atoms is instrumental in synthetic chemistry, allowing for selective functionalization of the second nitrogen atom before its removal under mild acidic conditions.[3]

This guide will delve into the technical specifics of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and incorporation into drug development pipelines.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-propylpiperazine-1-carboxylate | PubChem[4] |

| CAS Number | 1289385-02-9; 1212252-88-4 | PubChem[4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[4] |

| Molecular Weight | 228.33 g/mol | PubChem[4] |

| Appearance | (Predicted) Colorless to light yellow oil or solid | - |

| XLogP3 | 1.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

Structure:

The chemical structure of this compound is characterized by a six-membered piperazine ring with a propyl group at the 2-position, conferring the (R)-stereochemistry. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on standard procedures):

This protocol is a representative example based on standard N-Boc protection procedures for secondary amines and should be optimized for specific laboratory conditions.[6]

Materials:

-

(R)-2-propylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolution: Dissolve (R)-2-propylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and stir.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in dichloromethane and add it dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric components.

-

Base (Triethylamine): Scavenges the acidic byproduct (tert-butoxycarboxylic acid) formed during the reaction, driving the equilibrium towards the product.

-

Dropwise addition at 0 °C: Controls the exothermic nature of the reaction and minimizes potential side reactions.

-

Aqueous Work-up: Removes the base, unreacted reagents, and water-soluble byproducts.

-

Chromatographic Purification: Ensures the isolation of the target compound with high purity, which is crucial for subsequent applications.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the Boc-protected nitrogen allows for selective N-alkylation or N-arylation at the unprotected secondary amine, a common strategy in the construction of diverse chemical libraries for high-throughput screening.[2]

Key Therapeutic Areas:

-

Central Nervous System (CNS) Agents: The piperazine scaffold is prevalent in drugs targeting CNS receptors. The specific stereochemistry and substitution of this compound can be exploited to develop selective ligands for dopamine, serotonin, or other neurotransmitter receptors.[1]

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the piperazine moiety. The (R)-2-propyl substitution can provide specific interactions within the ATP-binding pocket or other allosteric sites of kinases.

-

Anti-Infective Agents: Piperazine derivatives have shown efficacy as antibacterial, antiviral, and antifungal agents. This compound can serve as a starting point for the synthesis of novel anti-infective compounds.

The (R)-stereochemistry is often crucial for biological activity, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The ability to synthesize enantiomerically pure compounds using building blocks like this compound is a cornerstone of modern drug design.

Characterization and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the propyl group (a triplet and two multiplets), the piperazine ring protons (a series of complex multiplets), and the large singlet for the nine protons of the Boc group.[7][8]

-

¹³C NMR: Expected signals would include those for the carbons of the propyl group, the piperazine ring, and the characteristic signals for the carbonyl and quaternary carbons of the Boc group.[7][8]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should reveal the protonated molecular ion [M+H]⁺ at m/z 229.19.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and the strong C=O stretching of the Boc group (around 1680-1700 cm⁻¹).[9]

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the safety profiles of similar compounds like 1-Boc-piperazine and piperazine, appropriate precautions should be taken.[10][11]

-

Hazard Statements (Predicted):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound stands as a strategically important building block for medicinal chemists and drug development professionals. Its defined stereochemistry and orthogonal protection scheme provide a reliable and versatile platform for the synthesis of novel, enantiomerically pure therapeutic agents. A comprehensive understanding of its synthesis, properties, and applications, as outlined in this guide, is paramount for leveraging its full potential in the quest for new and improved medicines. The continued exploration of synthetic routes to and applications of such chiral building blocks will undoubtedly fuel innovation in drug discovery for years to come.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. This compound | C12H24N2O2 | CID 24820503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jgtps.com [jgtps.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. fishersci.com [fishersci.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

(R)-1-Boc-2-propyl-piperazine solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (R)-1-Boc-2-propyl-piperazine

Introduction

This compound is a chiral monosubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, making this compound a valuable building block in multi-step organic synthesis and drug discovery pipelines[1][2]. A thorough understanding of its core physicochemical properties—namely solubility and stability—is paramount for its effective use, from reaction setup and workup to formulation and long-term storage.

This guide provides an in-depth analysis of the solubility and stability profiles of this compound. We will explore its behavior in various solvent systems and its susceptibility to degradation under different chemical and physical stresses. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to confidently handle this versatile intermediate.

Core Physicochemical Properties

The molecular structure of this compound, featuring a lipophilic Boc group and a propyl chain appended to the polar piperazine core, dictates its physical properties. These characteristics provide the foundational context for its solubility and stability behavior.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-propylpiperazine-1-carboxylate | [3] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |

| Molecular Weight | 228.33 g/mol | [3] |

| Appearance | White to off-white solid or waxy low-melting mass | [2][4] |

| Melting Point | ~43-47 °C (Estimated based on 1-Boc-piperazine) | [4] |

| Calculated LogP | 1.8 | [3] |

Solubility Profile

The solubility of an intermediate is a critical parameter that influences reaction kinetics, purification efficiency, and formulation possibilities. The introduction of the bulky, nonpolar Boc group and the propyl chain significantly increases the lipophilicity of the parent piperazine molecule[5].

General Solubility Characteristics

This compound exhibits good solubility in a range of common organic solvents, a characteristic feature of Boc-protected amines[5]. The tert-butyl and propyl groups contribute to its solubility in less polar solvents, while the carbamate and the free amine of the piperazine ring allow for interaction with polar organic solvents. Conversely, its solubility in water is expected to be low[6][7].

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | High | Excellent for nonpolar and moderately polar compounds. |

| Ethers | Tetrahydrofuran (THF) | High | Good balance of polarity for dissolving carbamates. |

| Esters | Ethyl Acetate (EtOAc) | High | Commonly used solvent for extraction and chromatography. |

| Alcohols | Methanol (MeOH), Ethanol | High | Polar protic nature effectively solvates the molecule.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong solubilizing power for a wide range of organics.[4] |

| Aqueous | Water | Low | The large nonpolar groups (Boc, propyl) limit hydration.[6][7] |

Experimental Protocol: Quantitative Solubility Determination

This protocol provides a reliable method for precisely measuring the solubility of the target compound in a specific solvent at a controlled temperature. The causality behind this procedure is to create a thermodynamically stable, saturated solution, from which a known volume can be analyzed to determine the dissolved solute concentration.

Objective: To quantitatively determine the solubility of this compound in a selected solvent (e.g., Methanol).

Materials:

-

This compound

-

Solvent of interest (e.g., HPLC-grade Methanol)

-

20 mL glass scintillation vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

-

Preparation: Add an excess amount of this compound to a scintillation vial (e.g., add 200 mg to 5 mL of methanol). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the slurry to agitate for at least 24 hours to ensure the solution reaches equilibrium.

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle for at least 1 hour at the same constant temperature.

-

Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a calibrated micropipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Gravimetric Method (Alternative):

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.

-

-

Chromatographic Method (Preferred):

-

Take the filtered supernatant and perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration within the calibrated range of your analytical method (e.g., HPLC-UV).

-

Quantify the concentration against a pre-established standard curve.

-

-

Calculation: Calculate the solubility in g/L or mol/L. For the gravimetric method, the calculation is: (mass of residue in g) / (volume of supernatant in L). For the chromatographic method, the result is obtained from the calibrated instrument readout after accounting for the dilution factor.

Stability Profile

The stability of this compound is dominated by the chemical nature of the Boc protecting group and the inherent reactivity of the piperazine scaffold. Understanding its degradation pathways is crucial for defining appropriate reaction conditions, purification methods, and storage protocols.

Acidic Stability & Deprotection Pathway

The primary vulnerability of the Boc group is its lability under acidic conditions. This is not a flaw but its most useful feature, allowing for its clean removal to unmask the amine[5]. However, in unintended conditions, this represents the main degradation pathway.

Mechanism: The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the highly stable tert-butyl cation. This generates a transient carbamic acid, which rapidly decarboxylates to yield the free piperazine amine, carbon dioxide, and isobutylene (from the cation)[5][10].

Common Reagents:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Hydrochloric acid (HCl) in organic solvents like dioxane or methanol.

Below is a diagram illustrating this acid-catalyzed degradation pathway.

Caption: Acid-catalyzed degradation pathway of this compound.

Basic and Nucleophilic Stability

The Boc group is renowned for its robustness under basic and nucleophilic conditions, which allows for orthogonal protection strategies in complex syntheses[10][11]. The electron-donating nature of the nitrogen lone pair delocalized into the carbamate carbonyl reduces its electrophilicity, making it resistant to attack by bases and most nucleophiles[11].

Thermal Stability

While generally stable at ambient temperatures, N-Boc protected amines can undergo thermal deprotection at elevated temperatures (e.g., >150 °C)[12]. Furthermore, the parent piperazine ring itself can degrade at high temperatures (135-175 °C), potentially through ring-opening S_N2 reactions, especially when protonated[13][14]. Therefore, prolonged exposure to high heat during reaction workups (e.g., high-temperature distillation) should be avoided to prevent degradation.

Oxidative Stability

The piperazine ring, particularly the carbon atoms adjacent to the nitrogen atoms (α-carbons), can be susceptible to oxidation[15]. Studies on N-Boc piperazine derivatives have shown that under certain oxidative conditions, reactions such as C-H oxidation to form enamines or even C-C bond cleavage can occur[16][17]. The presence of atmospheric oxygen, especially in the presence of metal catalysts, could potentially lead to the formation of various oxidation byproducts over long-term storage[13].

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This workflow exposes the compound to a variety of stress conditions, and the resulting samples are analyzed by a stability-indicating method, typically HPLC.

Caption: Workflow for a forced degradation stability study.

Protocol Outline:

-

Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Keep the stock solution as is.

-

-

Incubation: Store the acid, base, and thermal samples in a heated chamber (e.g., 60-80 °C). Keep the oxidative sample at room temperature. A control sample (unstressed) is stored at 2-8 °C.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and ideally a mass spectrometer (MS) to aid in the identification of degradants[9][18].

-

Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation, perform mass balance, and attempt to identify major degradation products.

Analytical Methods for Quantification

Accurate quantification is the bedrock of both solubility and stability studies. Due to the presence of a UV-absorbing carbamate group and the basic nitrogen atoms, several analytical techniques are suitable for the analysis of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% TFA or formic acid) provides excellent separation. UV detection at ~210-220 nm is suitable for the carbamate chromophore[9].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an orthogonal detection method to UV and is invaluable for stability studies. It allows for the confirmation of the parent compound's molecular weight and the tentative identification of degradation products based on their mass-to-charge ratio[18].

-

Gas Chromatography-Mass Spectrometry (GC-MS): While possible, GC analysis may require derivatization of the free secondary amine to improve peak shape and volatility. It can also pose a risk of on-column thermal degradation if not optimized carefully[19].

Conclusion

This compound is a robust synthetic intermediate characterized by high solubility in common organic solvents and predictable stability. Its primary liability is cleavage of the Boc group under acidic conditions, a feature that is leveraged for its synthetic utility. It demonstrates excellent stability towards basic and nucleophilic reagents. While generally stable to moderate heat and ambient oxidative conditions, forced degradation studies reveal potential pathways involving thermal deprotection or oxidation of the piperazine ring. By understanding these core parameters and employing the validated experimental protocols detailed in this guide, researchers can effectively utilize this valuable building block in their synthetic and drug development endeavors, ensuring reproducible results and high-quality outcomes.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H24N2O2 | CID 24820503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. reddit.com [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Characterization of (R)-1-Boc-2-propyl-piperazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-1-Boc-2-propyl-piperazine, a chiral building block of significant interest in medicinal chemistry and drug development.[1][2][3] As a substituted piperazine derivative, its structural confirmation is paramount for ensuring the integrity and success of subsequent synthetic steps.[4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogs to offer a comprehensive and predictive characterization.

Introduction to this compound

This compound, with the molecular formula C₁₂H₂₄N₂O₂, is a chiral heterocyclic compound featuring a piperazine ring protected at one nitrogen with a tert-butoxycarbonyl (Boc) group and substituted at the adjacent carbon with a propyl group.[5][6] The Boc protecting group is widely used in organic synthesis due to its stability and ease of removal under mild acidic conditions.[2] The stereochemistry at the C2 position is crucial for the biological activity of many pharmaceutical compounds, making the precise characterization of this chiral center essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons within the piperazine ring and the propyl substituent. The chemical shifts are influenced by the electron-withdrawing effect of the Boc group and the overall conformation of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~3.8 - 4.0 | m | 1H | H-2 | The proton at the stereocenter, adjacent to the Boc-protected nitrogen, is expected to be deshielded. |

| ~3.0 - 3.2 | m | 2H | H-3 (axial & equatorial) | These protons are adjacent to a nitrogen and are expected to show complex splitting patterns due to coupling with H-2 and each other. |

| ~2.7 - 2.9 | m | 2H | H-5 (axial & equatorial) | Protons on the other side of the free amine are expected at a slightly higher field compared to those near the Boc group. |

| ~2.5 - 2.7 | m | 2H | H-6 (axial & equatorial) | These protons are adjacent to the Boc-protected nitrogen and will be deshielded. |

| ~1.8 - 2.0 | br s | 1H | NH | The amine proton signal is often broad and its chemical shift is concentration and solvent dependent. |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

| ~1.2 - 1.6 | m | 4H | -CH₂-CH₂-CH₃ | The methylene protons of the propyl group will exhibit complex splitting due to coupling with adjacent protons. |

| ~0.9 | t | 3H | -CH₂-CH₃ | The terminal methyl group of the propyl chain is expected to appear as a triplet. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Prediction |

| ~154 | C=O (Boc) | The carbonyl carbon of the carbamate is characteristically found in this region. |

| ~80 | C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~55-60 | C-2 | The carbon of the stereocenter, attached to the propyl group and nitrogen. |

| ~45-50 | C-3, C-5, C-6 | The remaining piperazine ring carbons. Their exact shifts will depend on the ring conformation. |

| ~30-35 | -CH₂- (propyl) | The methylene carbon of the propyl group attached to the piperazine ring. |

| ~28.5 | C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~20 | -CH₂- (propyl) | The central methylene carbon of the propyl group. |

| ~14 | -CH₃ (propyl) | The terminal methyl carbon of the propyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR.

-

Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a suitable relaxation delay are crucial, especially for quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale for Prediction |

| ~3300 | Medium, Broad | N-H Stretch | Characteristic of the secondary amine in the piperazine ring. |

| 2970-2850 | Strong | C-H Stretch | Aliphatic C-H stretching from the propyl and piperazine ring methylene groups. |

| ~1690 | Strong | C=O Stretch | Carbonyl stretching of the Boc protecting group is a very prominent feature.[12] |

| ~1420 | Medium | C-H Bend | Methylene scissoring vibrations. |

| ~1365 | Medium | C-H Bend | Characteristic bending for the t-butyl group. |

| ~1240 | Strong | C-N Stretch | Stretching vibrations of the C-N bonds in the piperazine ring and the carbamate. |

| ~1170 | Strong | C-O Stretch | Stretching of the C-O bond in the carbamate group. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat analysis.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Rationale for Prediction |

| 229.19 | [M+H]⁺ | The protonated molecular ion. The exact mass is calculated as 228.1838 for C₁₂H₂₄N₂O₂. |

| 173.14 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy group. |

| 129.12 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl cation, often a base peak for Boc-protected compounds. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used for this type of molecule.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizing the Structure and Workflow

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group identification capabilities of IR spectroscopy, and the molecular weight and fragmentation information from mass spectrometry, researchers can confidently verify the structure and purity of this important chiral building block. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of substituted piperazine derivatives in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-Boc-2-Isobutylpiperazine [myskinrecipes.com]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. This compound | C12H24N2O2 | CID 24820503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-1-Boc-2-propyl-piperazine | C12H24N2O2 | CID 44593842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

Chirality and stereochemistry of (R)-1-Boc-2-propyl-piperazine

An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-1-Boc-2-propyl-piperazine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of pharmacologically active agents.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a versatile framework that can be modified to fine-tune a molecule's physicochemical properties, such as solubility and lipophilicity, thereby enhancing its pharmacokinetic profile.[2][3] When chirality is introduced to this scaffold, as in the case of this compound, the potential for developing highly specific and potent therapeutics increases exponentially.

Stereochemistry is not a trivial detail in drug design; it is a critical determinant of biological activity.[3][4] Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The precise three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, be it a receptor, enzyme, or ion channel. Therefore, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a fundamental necessity for the rational design of safer and more effective medicines.[5][6]

This guide provides an in-depth exploration of the stereochemical landscape of this compound. We will delve into its synthesis, the critical process of chiral resolution, and the analytical techniques required to confirm its absolute stereochemistry and enantiomeric purity. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals who require a robust understanding of this vital chiral intermediate.

Synthesis and Protection: Creating the Racemic Precursor

The journey to isolating the (R)-enantiomer begins with the synthesis of the racemic 1-Boc-2-propyl-piperazine. A common and effective strategy involves the initial synthesis of 2-propyl-piperazine, followed by the selective protection of one of the nitrogen atoms.

The use of the tert-butoxycarbonyl (Boc) protecting group is a deliberate and strategic choice. The Boc group is sterically bulky and electronically distinct, making it an excellent protecting group that can be introduced under mild conditions and, crucially, removed without compromising the chiral center or other functional groups in the molecule.[7] This protection scheme leaves the second nitrogen atom (at the 4-position) available for subsequent synthetic modifications, making 1-Boc-2-propyl-piperazine a versatile synthon for building more complex molecular architectures.[8]

While numerous methods exist for synthesizing 2-substituted piperazines, many efficient routes start from readily available, enantiomerically pure α-amino acids, which can be elaborated over several steps to yield the desired chiral piperazine core.[9][10][11] Alternatively, asymmetric lithiation of an N-Boc piperazine using a chiral ligand like (-)-sparteine can directly introduce a substituent at the 2-position, offering a more direct path to the chiral product.[12]

The Crux of Chirality: Resolution of Enantiomers

With the racemic mixture in hand, the most critical step is the separation of the (R) and (S) enantiomers. This process, known as chiral resolution, is fundamental to accessing the desired stereoisomer.

Principle of Diastereomeric Salt Formation

A time-tested and reliable method for chiral resolution is the formation of diastereomeric salts. This technique leverages a simple principle: while enantiomers have identical physical properties (melting point, solubility, etc.), diastereomers do not.

The process involves reacting the racemic mixture of 1-Boc-2-propyl-piperazine (a base) with an enantiomerically pure chiral acid. This reaction creates a mixture of two diastereomeric salts: [(R)-piperazine:(R)-acid] and [(S)-piperazine:(R)-acid]. Due to their different physical properties, these salts can often be separated by fractional crystallization. One diastereomer will typically be less soluble in a given solvent system and will crystallize out, allowing for its separation by filtration. Subsequently, the purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the desired, enantiomerically enriched free base.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Stereochemical Confirmation: The Analytical Gauntlet

Isolating a single enantiomer is insufficient; its absolute configuration and enantiomeric purity must be rigorously confirmed. A suite of analytical techniques is employed for this purpose, with Chiral High-Performance Liquid Chromatography (HPLC) being the workhorse for determining enantiomeric purity.

Enantiomeric Purity Assessment by Chiral HPLC

Chiral HPLC is the gold standard for quantifying the ratio of enantiomers in a sample.[] The technique relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus be separated.[14] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including piperazine derivatives.[15][16]

Experimental Protocol: Chiral Purity Analysis by HPLC

This protocol provides a robust starting point for the analysis of this compound.

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Chiralpak IC (or a similar cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel).[14][15]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropyl alcohol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, DEA) to improve peak shape. A typical starting ratio is 90:10:0.1 (Hexane:IPA:DEA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-35 °C.

-

Detection: UV at 210 nm (as the Boc-piperazine lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic 1-Boc-2-propyl-piperazine (as a control) at approximately 1 mg/mL in the mobile phase.

-

Prepare a sample of the isolated (R)-enantiomer at the same concentration.

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm the resolving power of the system.

-

Inject the sample of the isolated (R)-enantiomer.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Data Interpretation:

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

A successful resolution should yield a % ee of ≥98%.

-

Caption: Standard workflow for enantiomeric purity analysis via Chiral HPLC.

Structural and Conformational Analysis

While HPLC confirms purity, other techniques are essential for absolute structural verification.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the overall chemical structure of the molecule.[17][18] In the presence of a chiral solvating agent, it is sometimes possible to resolve the signals of the two enantiomers, providing another method for determining enantiomeric purity. Dynamic NMR studies can also reveal information about the conformational chair-flips of the piperazine ring.[17]

-

X-ray Crystallography: This is the definitive method for determining the absolute stereochemistry of a chiral molecule.[19] By preparing a crystal of the enantiopure compound, often as a salt with a molecule of known absolute stereochemistry, the three-dimensional arrangement of every atom can be precisely mapped, unequivocally assigning the (R) or (S) configuration.[20][21]

Physicochemical and Spectroscopic Profile

A summary of the key properties of this compound is essential for its practical application.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | (R)-tert-butyl 2-propylpiperazine-1-carboxylate |

| Appearance | Colorless oil or low-melting solid |

| Optical Rotation [α]D | Sign (+ or -) and magnitude are specific to solvent and concentration |

| ¹H NMR (CDCl₃, Predicted) | δ ~3.8-4.0 (m, 1H), 3.4-3.6 (m, 2H), 2.7-3.0 (m, 4H), 1.46 (s, 9H), 1.2-1.6 (m, 4H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, Predicted) | δ ~155.0, 79.5, 55.0, 46.0, 45.5, 35.0, 28.4, 19.5, 14.2 |

Note: NMR chemical shifts are predictions based on the structure and data for similar compounds like N-Boc-piperazine and may vary slightly.[22][23][24]

Conclusion: A Validated Building Block for Advanced Therapeutics

The stereochemical integrity of this compound is paramount to its function as a high-value building block in drug development. Its synthesis, resolution, and rigorous analytical validation provide the foundation upon which complex, stereochemically defined active pharmaceutical ingredients can be built. Understanding the principles and techniques outlined in this guide ensures that researchers can confidently employ this synthon, knowing that the precise three-dimensional architecture required for potent and selective biological activity is secured. This knowledge is critical in the ongoing effort to design the next generation of targeted therapies for a wide range of diseases.[25][26]

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 11. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 14. jocpr.com [jocpr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 19. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

- 23. spectrabase.com [spectrabase.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. nbinno.com [nbinno.com]

- 26. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to Boc-Protected Piperazine Derivatives: Synthesis, Applications, and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (Boc)-protected piperazine derivatives, indispensable tools in modern medicinal chemistry and drug discovery. The piperazine moiety is a "privileged scaffold," frequently appearing in a wide array of therapeutic agents targeting the central nervous system (CNS), infectious diseases, and cancer.[1] The strategic application of the Boc protecting group enables the selective functionalization of the piperazine ring, a critical step in the synthesis of complex, biologically active molecules.[1][2] This document will delve into the synthesis of Boc-protected piperazines, key downstream reactions, deprotection strategies, and their extensive applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of the Piperazine Scaffold and Boc Protection

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in contemporary drug design.[3] Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule, such as improved aqueous solubility and oral bioavailability.[3][4] The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with biological targets.[3]

However, the symmetric nature of piperazine presents a synthetic challenge: the similar reactivity of its two secondary amine groups.[5] Direct, uncontrolled reactions often lead to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[6] This is where the tert-butyloxycarbonyl (Boc) protecting group becomes essential. The Boc group, known for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions, allows for the temporary masking of one piperazine nitrogen.[2][7] This strategic protection enables the selective functionalization of the remaining free secondary amine, providing a reliable pathway to monosubstituted piperazine derivatives.[1]

Synthesis of Mono-Boc-Protected Piperazine

The synthesis of 1-Boc-piperazine is a foundational step for its use as a versatile chemical intermediate.[8] The primary goal is to achieve selective mono-protection, and several methods have been developed to this end.

Conventional Approaches

The most common method involves the direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc₂O).[8][9] However, this approach can suffer from low yields of the desired mono-protected product due to the concurrent formation of the di-protected byproduct, 1,4-di-Boc-piperazine.[8] Extensive purification is often required to isolate the mono-Boc derivative, which increases costs and waste.[9]

An improved conventional method involves the initial formation of a piperazine salt by reacting it with an acid like acetic acid. This deactivates one of the nitrogen atoms, allowing for a more selective acylation of the other nitrogen with Boc₂O.[8][9] While this enhances selectivity, it still often relies on expensive anhydrous piperazine and may use hazardous solvents.[8]

Innovative and High-Yield Synthesis

More recent advancements have led to more efficient and scalable synthetic routes. One such innovative approach starts from diethanolamine.[5] This multi-step process involves:

-

Chlorination: Diethanolamine is reacted with a chlorinating agent like thionyl chloride to produce bis(2-chloroethyl)amine.[5]

-

Boc Protection: The resulting amine is then protected with Boc anhydride.[5]

-

Cyclization: The final step is a cyclization reaction, often with ammonia, to form the 1-Boc-piperazine ring.[8][9]

This method can achieve significantly higher yields (often exceeding 93.5%) and purity, while avoiding some of the hazardous reagents of traditional methods, making it more suitable for industrial-scale production.[8][9]

Experimental Protocol: Synthesis of 1-Boc-piperazine via Salt Formation [5]

-

Salt Formation: Dissolve piperazine (1.0 equivalent) in methanol (approximately 0.5 M) in a round-bottom flask and cool the solution to 0 °C.

-

Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Key Coupling Reactions of Boc-Piperazine Derivatives

With one nitrogen atom protected, the free secondary amine of 1-Boc-piperazine serves as a versatile nucleophile for a variety of essential bond-forming reactions in organic synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[5] This reaction is widely used to couple 1-Boc-piperazine with various aromatic and heteroaromatic systems, a key step in the synthesis of many pharmaceutical compounds.[5]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with 1-Boc-piperazine [5]

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equivalent), 1-Boc-piperazine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equivalents), a suitable phosphine ligand (e.g., BINAP, 0.04-0.1 equivalents), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents).

-

Solvent Addition: Add a degassed solvent, such as toluene or dioxane.

-

Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-110 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and filter it through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to obtain the desired N-aryl-N'-Boc-piperazine product.

Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid with the free amine of 1-Boc-piperazine is another fundamental transformation. This reaction is central to the synthesis of a vast number of biologically active molecules, including piperazinyl amides.[9] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered substrates or chiral carboxylic acids where epimerization is a concern.[10]

Table 1: Common Coupling Reagents for Amide Bond Formation with 1-Boc-piperazine [10]

| Coupling Reagent | Additive (if common) | Base | Key Characteristics |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | DIPEA, NMM | Standard, cost-effective for routine couplings. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA, NMM | Highly effective for challenging couplings, faster reactions, higher yields, low epimerization. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIPEA, NMM | Similar to HATU, very efficient. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA, NMM | Phosphonium-based, avoids guanidinylation side products seen with uronium reagents. |

Experimental Protocol: HATU-Mediated Amide Coupling [10]

-

Preparation: To a solution of the carboxylic acid (1.0 equivalent) and 1-Boc-piperazine (1.1 equivalents) in an anhydrous aprotic solvent like DMF, add HATU (1.1 equivalents).

-

Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical final step in many synthetic sequences, unmasking the second piperazine nitrogen for further functionalization or to yield the final target molecule. This deprotection is typically achieved under acidic conditions.[7] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to give the free amine.[7]

The most commonly used reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[7] The choice between them depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the product.[7]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA) [7][11]

-

Preparation: Dissolve the N-Boc-piperazine derivative (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) (0.1-0.5 M).

-

TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents or as a 25-50% solution in DCM) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours, monitoring for completion by TLC or LC-MS.

-

Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt.[11]

Experimental Protocol: Boc Deprotection with HCl in Dioxane [11]

-

Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

-

Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess). A precipitate of the hydrochloride salt may form.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring for completion.

-

Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[11]

Applications in Drug Discovery and Medicinal Chemistry

Boc-protected piperazine derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[9] The piperazine scaffold itself is a key pharmacophore in many FDA-approved drugs.[3][12]

-

Central Nervous System (CNS) Agents: The piperazine moiety is prevalent in drugs targeting CNS disorders. For example, arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D2) receptors, making them useful in the development of antipsychotics and antidepressants.[3] 1-Boc-piperazine is instrumental in synthesizing these derivatives through coupling reactions with various aryl halides.[8][9]

-

Oncology: In cancer therapy, the piperazine scaffold is a common feature in many targeted therapies, especially kinase inhibitors like Imatinib.[3][4] The piperazine ring often acts as a linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase.[3]

-

Anti-Infective Agents: The piperazine ring is also a common structural motif in antibacterial, antifungal, antiviral, and antimalarial agents.[13][14][15] The versatility of Boc-piperazine allows for the synthesis of large libraries of derivatives for screening against various pathogens.

Caption: Applications of Boc-piperazine in major therapeutic areas.

Analytical Characterization

Accurate characterization of Boc-protected piperazine derivatives is essential to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).